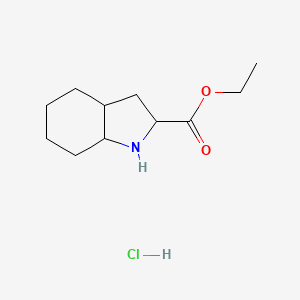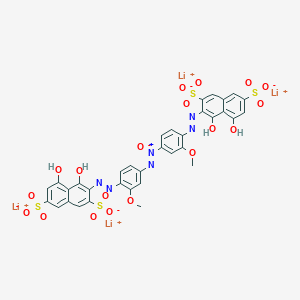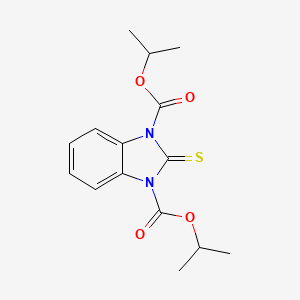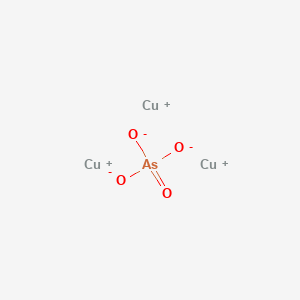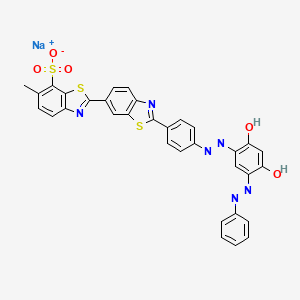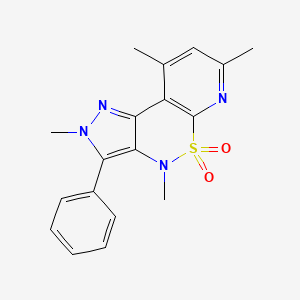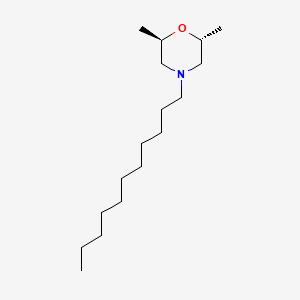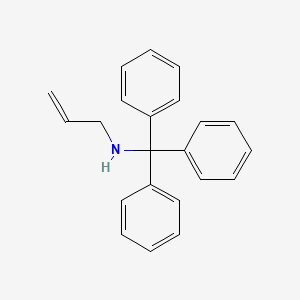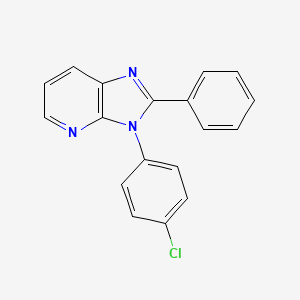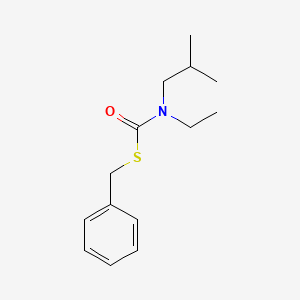
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester is an organic compound with a complex structure It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester typically involves the esterification of carbamothioic acid with ethyl(2-methylpropyl) alcohol and S-(phenylmethyl) chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or hydrochloric acid to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into alcohols or thiols.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester
- Ethyl N,N-diisobutylthiocarbamate
- S-Ethyl bis(2-methylpropyl)carbamothioate
Uniqueness
Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester is unique due to its specific ester structure and the presence of both ethyl(2-methylpropyl) and S-(phenylmethyl) groups
Properties
CAS No. |
33717-20-3 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-benzyl N-ethyl-N-(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-4-15(10-12(2)3)14(16)17-11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI Key |
SZXZZHZUYMCQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


